fijianolide A

Chemical stability Epoxide rearrangement Compound handling and storage

Fijianolide A (CAS 115267-16-8; C₃₀H₄₂O₇; MW 514.65), also known as isolaulimalide, is a sponge-derived 20-membered polyketide macrolide first characterized from Cacospongia mycofijiensis in 1988. It possesses taxol-like microtubule-stabilizing activity but lacks the C16–C17 epoxide moiety present in its more potent congener fijianolide B (laulimalide), from which it forms via acid-catalyzed rearrangement.

Molecular Formula C30H42O7
Molecular Weight 514.6 g/mol
Cat. No. B1263093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefijianolide A
Synonymsfijianolide A
iso-laulimalide
isolaulimalide
Molecular FormulaC30H42O7
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC1CC2CC=CC(O2)CC=CC(=O)OC3CC(C(C(CC(=C)C1)O)O)OC3C=CC4CC(=CCO4)C
InChIInChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-26-27-18-28(36-26)30(33)25(31)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(32)37-27/h4-6,9-12,20,22-28,30-31,33H,3,7-8,13-18H2,1-2H3/b9-5-,11-10+/t20-,22-,23+,24-,25-,26-,27-,28+,30-/m0/s1
InChIKeyJNPMYSILHRFUPH-MVNLOBLJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fijianolide A (Isolaulimalide) Procurement Guide: Chemically Stable Marine Macrolide Microtubule Stabilizer for Drug-Resistant Cancer Research


Fijianolide A (CAS 115267-16-8; C₃₀H₄₂O₇; MW 514.65), also known as isolaulimalide, is a sponge-derived 20-membered polyketide macrolide first characterized from Cacospongia mycofijiensis in 1988 [1]. It possesses taxol-like microtubule-stabilizing activity but lacks the C16–C17 epoxide moiety present in its more potent congener fijianolide B (laulimalide), from which it forms via acid-catalyzed rearrangement [1][2]. Fijianolide A is mechanistically and structurally distinct from the bacterial metabolite fijiolide A (an NFκB inhibitor from Nocardiopsis) and should not be confused with that compound [3]. As the chemically stable member of the fijianolide/laulimalide chemotype, fijianolide A serves as a critical tool compound for studying non-taxane-site microtubule stabilization and P-glycoprotein-mediated multidrug resistance circumvention [2].

Why Fijianolide A Cannot Be Substituted by Fijianolide B, Paclitaxel, or Other Microtubule Stabilizers


The absence of the C16–C17 epoxide in fijianolide A fundamentally differentiates it from fijianolide B (laulimalide) in three procurement-relevant dimensions: chemical stability, P-glycoprotein (P-gp) substrate recognition, and microtubule phenotype [1]. Fijianolide B undergoes rapid acid-catalyzed isomerization to fijianolide A (complete within 4 h in 0.01 N HCl/acetone), making fijianolide A the only chemically stable member of the pair and the unavoidable degradation product of fijianolide B under standard laboratory handling conditions [2][3]. The epoxide deletion also eliminates P-gp recognition: isolaulimalide displays a resistance factor of 1.03 (essentially flat across drug-sensitive and MDR lines), versus 105 for laulimalide and >58,480 for paclitaxel [1]. Furthermore, the fijianolide/laulimalide chemotype binds to a microtubule site completely non-overlapping with the taxane pocket, meaning that neither paclitaxel, docetaxel, nor epothilones can serve as mechanistic surrogates for fijianolide A in experiments probing this distinct pharmacological space [4].

Fijianolide A Quantitative Differentiation Evidence: Head-to-Head Data Versus Closest Analogs


Chemical Stability: Epoxide Absence Confers Resistance to Acid-Catalyzed Degradation Relative to Fijianolide B

Fijianolide A is the thermodynamically favored rearrangement product of fijianolide B (laulimalide). Under acidic conditions (0.01 N HCl in acetone), laulimalide undergoes quantitative conversion to isolaulimalide (fijianolide A) within 4 hours via nucleophilic attack of the C-20 hydroxyl on the C16–C17 epoxide [1]. Even under neutral storage conditions, laulimalide isomerizes to fijianolide A over days to weeks, requiring storage at −70°C in ethanol to inhibit spontaneous conversion [2]. Fijianolide A, lacking the epoxide, is chemically stable and does not undergo further rearrangement [3]. For procurement purposes, fijianolide A is the only member of this chemotype that can be handled without special cryogenic precautions and is the unavoidable long-term degradation product of any fijianolide B sample.

Chemical stability Epoxide rearrangement Compound handling and storage

P-Glycoprotein Resistance Profile: Isolaulimalide Exhibits a Near-Flat Resistance Factor Versus Laulimalide and Paclitaxel

In the landmark Mooberry et al. (1999) study, resistance factors (RF = IC50 SKVLB-1 / IC50 SK-OV-3) were calculated for the drug-sensitive ovarian cancer line SK-OV-3 and its P-gp-overexpressing MDR subline SKVLB-1 [1]. Isolaulimalide (fijianolide A) exhibited an RF of 1.03, indicating essentially identical potency against drug-sensitive and MDR cells. In contrast, laulimalide displayed an RF of 105, demonstrating partial P-gp substrate recognition. Paclitaxel failed to achieve >70% growth inhibition in SKVLB-1 cells at concentrations up to 100 μM, yielding an RF exceeding 58,480 [1]. This differential arises because the epoxide moiety of laulimalide is critical for P-gp recognition; its absence in isolaulimalide eliminates transporter-mediated efflux [1][2].

Multidrug resistance P-glycoprotein SKVLB-1 Resistance factor

Cytotoxicity Potency Differential: Fijianolide A Is ~3,000-Fold Less Potent Than Fijianolide B Across Human Cancer Cell Lines

In a parallel cytotoxicity evaluation by Johnson et al. (2007), IC50 values were determined for all eight fijianolides against MDA-MB-435 (breast) and HCT-116 (colon) human cancer cell lines using the SRB assay and 72 h cell growth inhibition, respectively [1]. Fijianolide A (1) showed IC50 values of 20.2 μM (MDA-MB-435) and 9.7 μM (HCT-116). Fijianolide B (2) exhibited IC50 values of 0.007 μM (7 nM) and 0.003 μM (3 nM), representing an approximately 2,900-fold difference in MDA-MB-435 and 3,200-fold difference in HCT-116 cells [1]. Earlier data from the original isolation papers reported fijianolide A IC50 values of 21 μM (HT-29) and >39 μM (KB), while fijianolide B showed IC50 values of 29 nM (KB) and 5.7 nM (MDA-MB-435) [1]. This potency differential is attributable to the epoxide deletion, which Mooberry et al. demonstrated to be critical for high-affinity tubulin interaction [2].

Antiproliferative potency IC50 MDA-MB-435 HCT-116

Microtubule Phenotype: Fijianolide A Increases Microtubule Density Without Bundle Formation, Distinct from Fijianolide B and Paclitaxel

Immunofluorescence studies in A-10 rat aortic smooth muscle cells revealed qualitatively distinct microtubule phenotypes for fijianolide A versus fijianolide B and paclitaxel [1][2]. Fijianolide B at 2–20 μM induced classic microtubule stabilizing effects: formation of thick microtubule bundles throughout the cytoplasm, abnormal circular mitotic spindles, and micronucleation [2]. Paclitaxel at 1–20 μM produced long, thick microtubule bundles often surrounding the nucleus, with tri- or tetra-polar mitotic spindles [1]. In contrast, fijianolide A (isolaulimalide) at concentrations of 2–20 μM caused an increase in the density of cellular microtubules but did not stimulate the formation of thick microtubule bundles or circular mitotic spindles [1][2]. This was confirmed by Johnson et al. (2007), who reported that fijianolide A at 20 μM promoted increased microtubule density but no bundle formation, while fijianolide B at the same concentration produced robust bundles [2].

Microtubule phenotype Bundle formation Immunofluorescence Mechanism of action

Binding Site Orthogonality: Fijianolide/Laulimalide Chemotype Occupies a Microtubule Site Non-Overlapping with the Taxane Pocket

Competition binding studies by Pryor et al. (2002) demonstrated that laulimalide does not inhibit the binding of radiolabeled paclitaxel or a fluorescent paclitaxel derivative to tubulin polymer, confirming a binding site distinct from the taxane pocket [1]. Microtubules formed in the presence of both laulimalide and paclitaxel contained near-molar quantities of both drugs relative to tubulin, proving simultaneous occupancy of non-overlapping sites [1]. Laulimalide retained activity against cell lines resistant to paclitaxel or epothilones A/B due to mutations in the M40 human β-tubulin gene [1]. Morris et al. (2022) further confirmed that the fijianolide/laulimalide binding site is completely non-overlapping with the taxanes and that this chemotype retains potency against taxane-resistant cell lines, including those expressing P-glycoprotein [2]. While the Pryor study primarily characterized laulimalide, isolaulimalide (fijianolide A) shares the same macrocyclic scaffold and C-20 side chain, and the distinct binding site is a property of the chemotype scaffold rather than the epoxide [1][3].

Tubulin binding site Taxane resistance Non-overlapping pharmacophore Drug combination

Fijianolide A Best-Fit Research and Procurement Application Scenarios


Chemical Biology Probe for Non-Taxane-Site Microtubule Stabilization Studies

Fijianolide A is the chemically stable member of the fijianolide/laulimalide chemotype and can be used as a probe for the laulimalide/peloruside binding site on the microtubule exterior without the confounding factor of epoxide degradation during experimental workflows. Pryor et al. (2002) established that this binding site is completely non-overlapping with the taxane pocket, enabling co-occupancy studies and investigation of microtubule stabilization through a pharmacologically distinct mechanism [1]. Fijianolide A's ability to increase microtubule density without inducing gross bundle formation (unlike paclitaxel or fijianolide B) makes it uniquely suited for experiments examining microtubule dynamics decoupled from higher-order bundle assembly [2].

Multidrug Resistance Circumvention Studies Using P-gp-Overexpressing Cell Models

With a resistance factor of 1.03 in the SKVLB-1/SK-OV-3 MDR model, fijianolide A is essentially immune to P-gp-mediated efflux [1]. This property makes it an ideal positive control compound for: (a) screening campaigns aimed at identifying novel MDR-circumventing agents, (b) validating P-gp-overexpressing cell line models alongside paclitaxel (RF > 58,480) as a negative control, and (c) investigating structure-activity relationships around the epoxide moiety that governs differential P-gp recognition within the fijianolide chemotype [1][2].

SAR Reference Standard for Fijianolide/Laulimalide Analog Development Programs

Fijianolide A serves as the non-epoxide baseline in any structure-activity relationship campaign exploring the fijianolide chemotype. Johnson et al. (2007) provided parallel IC50 data for eight fijianolides (A, B, D–I) against MDA-MB-435 and HCT-116 cell lines, establishing fijianolide A as the reference point for C-20 side chain-modified analogs lacking epoxide functionality [1]. Medicinal chemistry programs generating synthetic analogs of laulimalide can use fijianolide A as a chemically stable comparator to differentiate epoxide-dependent potency gains from scaffold-dependent effects [2].

Stable Analytical Reference Material for Laulimalide Quantification and Degradation Studies

Because fijianolide A is the terminal acid-catalyzed rearrangement product of fijianolide B (laulimalide), with complete conversion occurring within 4 hours in 0.01 N HCl/acetone [1], it serves as the definitive analytical reference standard for detecting and quantifying laulimalide degradation in pharmaceutical formulations, natural product extracts, and stability studies. Procurement of pure fijianolide A enables accurate calibration curves for LC-MS or HPLC-UV methods designed to monitor laulimalide-to-isolaulimalide conversion ratios during long-term storage, formulation development, or metabolic stability assessments [1][2].

Quote Request

Request a Quote for fijianolide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.